molecular formula C13H9FO B1597597 3'-Fluorobiphenyl-2-carbaldehyde CAS No. 676348-32-6

3'-Fluorobiphenyl-2-carbaldehyde

Cat. No.: B1597597
CAS No.: 676348-32-6
M. Wt: 200.21 g/mol
InChI Key: QWVXKCNJWQODSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Fluorobiphenyl-2-carbaldehyde is an organic compound with the molecular formula C13H9FO It consists of a benzaldehyde moiety substituted with a fluorine atom at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-Fluorobiphenyl-2-carbaldehyde can be achieved through several methods. One common approach involves the halogenation of benzaldehyde derivatives. For instance, the fluorination of 3-bromobenzaldehyde using a fluorinating agent such as cesium fluoride can yield this compound .

Another method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative. For example, 3-fluorophenylboronic acid can be coupled with benzaldehyde under appropriate conditions to produce the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation or cross-coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3'-Fluorobiphenyl-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-Fluorobenzoic acid.

    Reduction: 3-Fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3'-Fluorobiphenyl-2-carbaldehyde depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. For example, its antifungal activity is believed to result from the disruption of cellular antioxidation systems, leading to oxidative stress and cell death . The compound may also act as a chemosensitizer, enhancing the efficacy of conventional drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison

3'-Fluorobiphenyl-2-carbaldehyde is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can influence the compound’s reactivity, physical properties, and biological activity.

Properties

IUPAC Name

2-(3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVXKCNJWQODSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362743
Record name 2-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676348-32-6
Record name 3′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676348-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 676348-32-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3'-Fluorobiphenyl-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3'-Fluorobiphenyl-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.